molecular formula C13H20BrN3O3S B4051131 [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide

[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide

Cat. No.: B4051131
M. Wt: 378.29 g/mol
InChI Key: ZHWYAZNLDKSNJO-UHFFFAOYSA-N
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Description

[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide is a useful research compound. Its molecular formula is C13H20BrN3O3S and its molecular weight is 378.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-isobutyl-5-methyl-5-[(1,3,4-thiadiazol-2-ylamino)acetyl]dihydro-2(3H)-furanone hydrobromide is 377.04088 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitized Singlet Oxygen Generation

3-Isobutyl-5-methyl-5-[(1,3,4-thiadiazol-2-ylamino)acetyl]dihydro-2(3H)-furanone hydrobromide has potential applications in the generation of singlet oxygen, a reactive oxygen species. This process is relevant in water-compatible polymer networks used as heterogeneous photocatalysts. This mechanism is significant for various chemical transformations, such as the conversion of furoic acid to 5-hydroxy-2(5H)-furanone (Urakami, Zhang, & Vilela, 2013).

Synthesis of Thiazolidine and Oxazolidine Derivatives

The compound is involved in the synthesis of diverse heterocyclic compounds. The aminolysis of 2(5H)-furanone, a related compound, leads to derivatives that easily form hydroxy derivatives of thiourea. These derivatives can undergo cyclization to form thiazolidine and oxazolidine derivatives, which have various applications in medicinal chemistry (Tyukhteneva, Badovskaya, Kozlovskaya, & Muzychenko, 1985).

Combinatorial Libraries of Furans, Isoxazoles, and Pyrazoles

This compound is useful in creating combinatorial libraries of furans, isoxazoles, and pyrazoles, which are important in drug discovery and materials science. The γ-hydroxyl alkynyl ketone scaffold, derived from similar compounds, demonstrates the potential for rapid synthesis of diverse heterocyclic compounds in single or few steps, which is valuable for high-throughput chemistry applications (Sauers & Van Arnum, 2004).

Antibacterial and Antiprotozoal Activities

Derivatives of mucochloric acids, closely related to the subject compound, have been synthesized and screened for their antibacterial and antiprotozoal activities. This indicates the potential of 3-isobutyl-5-methyl-5-[(1,3,4-thiadiazol-2-ylamino)acetyl]dihydro-2(3H)-furanone hydrobromide in the development of new therapeutic agents (Gondela & Walczak, 2010).

Cytotoxic Evaluation and Molecular Docking Studies

The compound, due to its structural uniqueness, could be involved in synthesizing derivatives for cytotoxic evaluation against various cancer cell lines. Molecular docking studies may further provide insights into the binding affinities of these compounds with biological targets, indicating their potential in cancer therapy (Sekhar et al., 2020).

Properties

IUPAC Name

[2-[2-methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S.BrH/c1-8(2)4-9-5-13(3,19-11(9)18)10(17)6-14-12-16-15-7-20-12;/h7-9H,4-6H2,1-3H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYAZNLDKSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(OC1=O)(C)C(=O)C[NH2+]C2=NN=CS2.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Reactant of Route 2
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Reactant of Route 3
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Reactant of Route 4
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Reactant of Route 5
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Reactant of Route 6
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide

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